4-bromo-2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol
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Overview
Description
The compound 4-{3-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL is a complex organic molecule that features a combination of brominated phenol and imidazo[1,2-a]pyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL typically involves multi-step organic reactions. The key steps include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromine atom into the phenol ring is usually carried out using brominating agents such as bromine or N-bromosuccinimide (NBS).
Condensation reaction: The final step involves the condensation of the brominated phenol with the imidazo[1,2-a]pyridine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL: can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The imine group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-{3-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The brominated phenol and imidazo[1,2-a]pyridine moieties contribute to its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
4-{3-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL: can be compared with other similar compounds, such as:
- 4-{3-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL
- 4-{3-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-HYDROXYPHENOL
These compounds share similar core structures but differ in the substituents on the phenol ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and potential applications. The uniqueness of 4-{3-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL lies in its specific combination of functional groups, which may confer distinct properties and advantages in various research and industrial contexts.
Properties
Molecular Formula |
C22H18BrN3O3 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
4-[3-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-ethoxyphenol |
InChI |
InChI=1S/C22H18BrN3O3/c1-2-29-19-12-14(6-8-18(19)28)21-22(26-10-4-3-5-20(26)25-21)24-13-15-11-16(23)7-9-17(15)27/h3-13,27-28H,2H2,1H3/b24-13+ |
InChI Key |
GZHARWXYZUYVDT-ZMOGYAJESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=C(C=CC(=C4)Br)O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=C(C=CC(=C4)Br)O)O |
Origin of Product |
United States |
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